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Compound of Interest

Compound Name: YF-Mo1

Cat. No.: B15135544 Get Quote

Disclaimer: Initial searches for the specific probe "YF-Mo1" did not yield any results. This

indicates that "YF-Mo1" may be a proprietary, not yet publicly documented, or incorrectly

designated term. This guide, therefore, provides a comprehensive overview of a representative

class of advanced fluorogenic probes, Silicon-Rhodamine (SiR) derivatives, which are

extensively used for live-cell imaging. The principles, protocols, and data presented here are

illustrative of the capabilities of such advanced imaging agents and are designed to be a

valuable resource for researchers, scientists, and drug development professionals.

Core Principles of Fluorogenic Probes for Live-Cell
Imaging
Modern live-cell imaging increasingly relies on fluorogenic probes, which exhibit a significant

increase in fluorescence upon binding to their specific target. This "on-off" switching

mechanism provides a high signal-to-noise ratio, as it minimizes background fluorescence from

unbound probes, often eliminating the need for wash-out steps that can perturb cellular

processes.[1]

Silicon-Rhodamine (SiR) dyes are a prominent class of far-red, cell-permeable, and fluorogenic

probes.[1] Their core structure can be conjugated to various ligands to target specific

subcellular structures, such as the cytoskeleton (actin and tubulin), lysosomes, or DNA.[1] A

key feature of SiR derivatives is the equilibrium between a non-fluorescent spirolactone form

and a highly fluorescent zwitterionic form, which is stabilized upon target binding.[1] This

property makes them ideal for high-contrast imaging in living cells with minimal toxicity.[1]
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Quantitative Data Presentation
The selection of a fluorescent probe is critically dependent on its photophysical properties. The

following table summarizes the typical characteristics of a SiR-based probe for cytoskeletal

labeling (e.g., SiR-Actin or SiR-Tubulin).

Property Value Description

Excitation Wavelength (λex) ~650 nm

The wavelength of light

absorbed by the fluorophore to

reach an excited state.

Emission Wavelength (λem) ~670 nm

The wavelength of light

emitted by the fluorophore as it

returns to the ground state.

Quantum Yield (Φ) > 0.4 (bound)

The efficiency of photon

emission after photon

absorption. The value

increases significantly upon

binding to the target.

Molar Extinction Coefficient (ε) > 80,000 M⁻¹cm⁻¹

A measure of how strongly the

molecule absorbs light at a

given wavelength.

Fluorescence Enhancement > 100-fold

The increase in fluorescence

intensity upon binding to the

target molecule.[1]

Cell Permeability High

The ability of the probe to

cross the cell membrane and

enter the cytoplasm.

Photostability High

The ability of the fluorophore to

resist photobleaching during

prolonged imaging.

Toxicity Low

Minimal impact on cell viability

and function at working

concentrations.
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Experimental Protocols
The following are detailed methodologies for the application of SiR-based probes in live-cell

imaging.

Live-Cell Imaging of the Cytoskeleton with SiR Probes
This protocol outlines the steps for labeling and imaging cytoskeletal components like F-actin or

microtubules in living cells.

Materials:

SiR-probe stock solution (e.g., 1 mM in DMSO)

Live-cell imaging solution (e.g., FluoroBrite DMEM or equivalent phenol red-free medium)

Glass-bottom imaging dishes or plates

Cells of interest cultured to 50-70% confluency

Environmental chamber for microscopy (37°C, 5% CO₂)

Procedure:

Cell Seeding: Twenty-four hours prior to imaging, seed the cells onto glass-bottom dishes at

a density that will ensure they are in their logarithmic growth phase and not fully confluent at

the time of imaging.[2]

Probe Preparation: Prepare a working solution of the SiR-probe at a final concentration of

100-500 nM in the live-cell imaging solution.

Cell Labeling: Remove the culture medium from the cells and add the SiR-probe working

solution.

Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. For some SiR

probes, no-wash protocols are possible due to their fluorogenic nature.[1]
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Washing (Optional but Recommended): To reduce background for high-resolution imaging,

gently wash the cells twice with the pre-warmed live-cell imaging solution.

Imaging: Place the imaging dish on the microscope stage within the environmental chamber.

Allow the cells to equilibrate for at least 15 minutes.

Microscopy Setup: Use a fluorescence microscope equipped with appropriate filter sets for

far-red fluorescence (e.g., Cy5 filter set). To minimize phototoxicity, use the lowest possible

laser power and exposure time that provides a good signal-to-noise ratio.[3]

Image Acquisition: Acquire time-lapse images to observe dynamic processes of the

cytoskeleton.

Fixation and Counterstaining Post-Live Imaging
For endpoint analysis or co-localization studies with other markers, cells can be fixed after live

imaging.

Procedure:

Fixation: After live-cell imaging, carefully remove the imaging medium and add a 4%

paraformaldehyde solution in PBS. Incubate for 10-15 minutes at room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization (if required for other antibodies): If you plan to use antibodies for co-

staining intracellular targets, add a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

and incubate for 10 minutes.

Counterstaining/Immunofluorescence: Proceed with standard immunofluorescence protocols

for blocking, primary and secondary antibody incubation, and counterstaining (e.g., with a

nuclear stain like DAPI).

Mounting and Imaging: Mount the coverslip onto a microscope slide with an anti-fade

mounting medium and image.

Mandatory Visualizations
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Experimental Workflow for Live-Cell Imaging
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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